molecular formula C8H14NNaO3 B1260584 Sodium 6-acetamidohexanoate CAS No. 7234-48-2

Sodium 6-acetamidohexanoate

Cat. No.: B1260584
CAS No.: 7234-48-2
M. Wt: 195.19 g/mol
InChI Key: UIEHVVUIWRNUKL-UHFFFAOYSA-M
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Description

Sodium 6-acetamidohexanoate (CAS 7234-48-2), also known as sodium acexamate, is a sodium salt derivative of 6-acetamidohexanoic acid. Its molecular formula is C₈H₁₅NO₃·Na, with a molecular weight of 196.19 g/mol. This compound is classified under intermediates, building blocks, APIs, silicones, peptides, and lab chemicals, and is primarily used in pharmaceutical and industrial research .

Properties

CAS No.

7234-48-2

Molecular Formula

C8H14NNaO3

Molecular Weight

195.19 g/mol

IUPAC Name

sodium;6-acetamidohexanoate

InChI

InChI=1S/C8H15NO3.Na/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

UIEHVVUIWRNUKL-UHFFFAOYSA-M

SMILES

CC(=O)NCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NCCCCCC(=O)[O-].[Na+]

Other CAS No.

7234-48-2

Related CAS

57-08-9 (Parent)

Synonyms

6-(acetylamino)hexanoic acid
6-acetamidohexanoic acid
6-acetylaminocaproic acid
6-acetylaminocaproic acid, calcium salt
6-acetylaminocaproic acid, monosodium salt
acexamic acid
Celuton
CY168E
epsilon-acetylaminocaproic acid
N-acetylamino-6-hexanoic acid
NAS-501
Plastenan
sodium acexamate
zinc acexamate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Structure : A six-carbon chain with an acetamido (-NHCOCH₃) group at the 6th position and a sodium carboxylate (-COO⁻Na⁺) at the 1st position.
  • Handling: Requires precautions such as avoiding dust formation, using non-sparking tools, and storing in a dry, ventilated environment .
  • Safety: Limited hazard data are available, but standard protocols for handling sodium salts (e.g., eye/skin protection) apply .

Comparison with Structurally Similar Compounds

Structural Analogs: Acetamidohexanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
6-Acetamidohexanoic Acid 1191-25-9 C₈H₁₅NO₃ Free acid form of sodium acexamate; lacks sodium ion. Pharmaceutical intermediate .
6-Acetamido-2-oxohexanoic Acid 59403-50-8 C₈H₁₃NO₄ Contains a ketone group at position 2; involved in metabolic pathways. Metabolic studies (e.g., conversion to 5-acetamidovalerate) .
3-Keto-6-acetamidohexanoate N/A C₈H₁₃NO₄ Keto derivative with oxidation at position 3. Biochemical research .

Key Differences :

  • Solubility: Sodium acexamate exhibits higher water solubility due to its ionic nature compared to the neutral acid form (6-acetamidohexanoic acid) .
  • Reactivity: The keto derivatives (e.g., 6-acetamido-2-oxohexanoic acid) are more reactive in enzymatic processes, enabling roles in biosynthesis .

Sodium Salts of Related Carboxylic Acids

Compound Name CAS Number Molecular Formula Key Features Applications
Sodium Chloroacetate 3926-62-3 C₂H₃ClO₂·Na Sodium salt of chloroacetic acid; highly reactive due to chlorine substituent. Industrial synthesis; corrosive .
Sodium 6-Hydroxyhexanoate-d6 1219794-58-7 C₆H₅D₆NaO₃ Deuterated sodium salt with a hydroxyl group; isotopically labeled. Isotopic tracer studies .

Key Differences :

  • Hazard Profile : Sodium chloroacetate is significantly more hazardous, requiring immediate first aid for eye/skin exposure, unlike sodium acexamate .
  • Functional Groups: The hydroxyl group in sodium 6-hydroxyhexanoate-d6 enables distinct applications in metabolic tracing, contrasting with the acetamido group in sodium acexamate .

Hexanoate Derivatives with Varied Functionalization

Compound Name CAS Number Molecular Formula Key Features Applications
6-Aminohexanoate 60-32-2 C₆H₁₃NO₂ Contains a primary amine (-NH₂) group; precursor to nylon-4. Polymer industry; surface modification .
Hexamethylene Diisocyanate 822-06-0 C₈H₁₂N₂O₂ Diisocyanate derivative; reactive towards amines and alcohols. Polyurethane production .

Key Differences :

  • Reactivity : Hexamethylene diisocyanate is highly reactive in polymerization, whereas sodium acexamate is stable under recommended storage conditions .
  • Biological Role: 6-Aminohexanoate is metabolically distinct, serving as a precursor for biogenic amines, unlike sodium acexamate’s role in pharmaceutical intermediates .

Q & A

Q. What are the standard protocols for synthesizing Sodium 6-acetamidohexanoate in a laboratory setting?

Synthesis typically involves a two-step process: (1) condensation of 6-aminohexanoic acid with acetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere, followed by (2) neutralization with sodium hydroxide to yield the sodium salt. Post-synthesis, purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) is critical to achieve ≥95% purity. Validate purity using melting point analysis and 1H NMR (D2O, δ 1.3–1.7 ppm for methylene groups) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural confirmation : Use FT-IR (amide I band ~1650 cm⁻¹) and 13C NMR (carbonyl resonance at ~175 ppm).
  • Purity assessment : Employ reverse-phase HPLC (UV detection at 210 nm) with a calibration curve of known standards.
  • Quantitative analysis : Elemental analysis (C, H, N) to confirm stoichiometry and detect impurities. Cross-validate results with mass spectrometry (ESI-MS) for molecular ion peaks (expected [M+Na]⁺ at m/z 190.1) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at 4°C under anhydrous conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for hydrolysis (via pH shifts in aqueous solutions) and oxidation (using TLC or HPLC). For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound under varying reaction conditions?

Adopt a Design of Experiments (DoE) approach to evaluate variables:

  • Critical factors : Reaction temperature (40–80°C), molar ratio (1:1.2–1:1.5, amine:acetyl chloride), and pH (7.5–9.0).
  • Response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates to ensure reproducibility. Use ANOVA to assess statistical significance of factors .

Q. What methodologies resolve contradictions in solubility data reported for this compound?

  • Standardize measurement protocols : Use dynamic light scattering (DLS) for nanoaggregate detection and saturation shake-flask method (24 hr equilibrium, 25°C).
  • Control variables : Ionic strength (adjust with NaCl), pH (buffer solutions), and temperature. Compare results against literature using Bland-Altman plots to identify systematic biases .

Q. How can researchers validate the stability of this compound in aqueous solutions for longitudinal studies?

  • Kinetic stability assays : Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for amide bonds) over 0–48 hours.
  • Forced degradation studies : Expose to UV light, oxidative (H2O2), and acidic/basic conditions. Quantify degradation products using LC-MS/MS .
  • Statistical modeling : Apply Arrhenius equation to predict shelf life at 25°C based on accelerated data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • In-process controls (IPC) : Monitor reaction completion with TLC (silica gel, n-butanol:acetic acid:water 4:1:1).
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (via laser diffraction ) and crystallinity (via PXRD ). Use multivariate analysis to correlate process parameters with CQAs .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., reaction yields, solubility values) with mean ± SD and sample size (n≥3).
  • Graphs : Use scatter plots with trendlines for kinetic studies or boxplots for batch variability comparisons.
  • Supplementary materials : Provide NMR spectra, HPLC chromatograms, and statistical code (R/Python scripts) for transparency .

Note: Cross-reference methodologies with peer-reviewed protocols (e.g., Reviews in Analytical Chemistry guidelines) to ensure reproducibility .

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